molecular formula C15H18N4O4 B1595325 H-Trp-gly-gly-OH CAS No. 20762-31-6

H-Trp-gly-gly-OH

Cat. No. B1595325
CAS RN: 20762-31-6
M. Wt: 318.33 g/mol
InChI Key: GDTKLBWSCOKFCA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-gly-gly-OH is a tripeptide . It was found in the human pituitary gland and its opioid-like effects in vivo were studied in mice .


Synthesis Analysis

The synthesis of a peptide from its component amino acids requires overcoming two obstacles. The first is statistical in nature, and the second arises from the fact that carboxyl acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .


Molecular Structure Analysis

H-Trp-gly-gly-OH has a molecular formula of C15H18N4O4 . It contains a total of 42 bonds; 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group .


Chemical Reactions Analysis

The reactivity of H-Trp-gly-gly-OH towards peroxyl radicals should be strongly affected by its inclusion in peptides and proteins .


Physical And Chemical Properties Analysis

H-Trp-gly-gly-OH has a molecular weight of 318.33 . It is a solid substance that should be stored at 4° C . It has a density of 1.397g/cm3 and a boiling point of 787.9ºC at 760 mmHg .

Scientific Research Applications

Circular Dichroism Studies

H-Trp-gly-gly-OH and related peptides have been studied for their circular dichroic properties in water and trifluoroethanol solutions. These studies help in understanding the conformational properties of these peptides, including how the position of aromatic residues affects their dichroic signals. The findings suggest that the presence of adjacent aromatic residues in these peptides can influence the conformational equilibrium and chiroptical properties, hinting at potential applications in understanding peptide structure and function (Rizzo et al., 1977).

Fluorescence Properties

The fluorescence properties of co-oligopeptides containing glycine, phenylalanine, and tryptophan have been explored. These studies reveal how pH influences the quantum yield and emission maximum in various peptides, including H-Trp-gly-gly-OH. Understanding the fluorescence properties of these peptides can be crucial in biochemical and biophysical research, particularly in protein and peptide analysis (Wiget & Luisi, 1978).

Conformation-dependent Reactions

Research on the conformation-dependent reactions of glycine and alanine residues in relation to hydroxyl radical interactions provides insights into the unfolding of amino acid residues. This is particularly relevant in understanding peptide and protein misfolding diseases, such as Alzheimer's. Such studies can pave the way for better understanding the molecular mechanisms underlying these diseases (Owen et al., 2012).

pH-Dependent Conformational Changes

Investigations into the effect of pH on the conformation of peptides containing tryptophan residues, like H-Trp-gly-gly-OH, have shown conformational changes under different pH conditions. These studies contribute to our understanding of peptide behavior in various environments, which is crucial in fields like drug design and protein engineering (Rizzo & Luisi, 1977).

Gas Phase Fragmentation Studies

Fragmentation studies of tryptophan in the gas phase provide insights into the molecular processes occurring during radiation interaction with living systems. Understanding the decomposition pathways of peptides like H-Trp-gly-gly-OH under low-energy electron attachment can inform research in radiation biology and therapy (Abdoul-Carime et al., 2005).

Synthesis and Modeling Studies

Research into the synthesis of peptide templates related to H-Trp-gly-gly-OH and their conformational features through X-ray crystallography and modeling studies aids in the development of new compounds with specific structural properties. This is key in pharmaceuticals and materials science (Esser et al., 2009).

Safety And Hazards

When handling H-Trp-gly-gly-OH, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-11(15(23)19-7-13(20)18-8-14(21)22)5-9-6-17-12-4-2-1-3-10(9)12/h1-4,6,11,17H,5,7-8,16H2,(H,18,20)(H,19,23)(H,21,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTHMUDOKPQBOT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426570
Record name L-Tryptophylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Trp-gly-gly-OH

CAS RN

23067-32-5
Record name L-Tryptophylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LM Heitmann, AB Taylor, PJ Hart… - Journal of the American …, 2006 - ACS Publications
This article describes the selective recognition and noncovalent dimerization of N-terminal aromatic peptides in aqueous solution by the synthetic host compound, cucurbit[8]uril (Q8). …
Number of citations: 314 pubs.acs.org
JM Bakker, C Plützer, I Hünig, T Häber… - …, 2005 - Wiley Online Library
The folding of proteins to a specific tertiary and quaternary structure determines their physiological activity. Important contributions to the free energy of α-helix and β-sheet formation are …
ME Bush, ND Bouley, AR Urbach - Journal of the American …, 2005 - ACS Publications
The molecular recognition of peptides and proteins in aqueous solution by designed molecules remains an elusive goal with broad implications for basic biochemical research and for …
Number of citations: 353 pubs.acs.org
H Wang, Y Fan, Y Hou, B Chen, J Lei, S Yu… - Nature …, 2022 - nature.com
Universal visual quantitative chemical detection technology has emerged as an increasingly crucial tool for convenient testing with immediate results in the fields of environmental …
Number of citations: 15 www.nature.com
M Nilam, A Hennig - RSC advances, 2022 - pubs.rsc.org
Enzyme activity measurements are essential for many research areas, eg, for the identification of inhibitors in drug discovery, in bioengineering of enzyme mutants for biotechnological …
Number of citations: 4 pubs.rsc.org
C Lupulescu, M Abd El Rahim, R Antoine… - Review of scientific …, 2006 - pubs.aip.org
We developed and tested a multisample laser desorption source for producing stable molecular beams of neutral peptides. Our apparatus is based on matrix-assisted laser desorption …
Number of citations: 1 pubs.aip.org

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